3-chloropropylphosphonic Acid

Descripción general

Descripción

3-chloropropylphosphonic acid is an organophosphorus compound with the molecular formula C3H8ClO3P . It has a molecular weight of 158.52 g/mol .

Synthesis Analysis

The synthesis of 3-chloropropylphosphonic acid involves the esterification of 3-chloropropylphosphonic acid with long chain alcohols using DCC/DMAP . An alternative route involves the Michaelis-Becker reaction from potassium dimethylphosphite and 1-bromo-3-chloropropane .Molecular Structure Analysis

The molecular structure of 3-chloropropylphosphonic acid consists of 3 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis

The key chemical reaction involving 3-chloropropylphosphonic acid is its esterification with long chain alcohols using DCC/DMAP . This reaction is part of the synthesis process of 3-chloropropylphosphonic acid .Physical And Chemical Properties Analysis

3-chloropropylphosphonic acid is a highly stable compound at room temperature and pressure. It is a polar compound due to the presence of the phosphonic acid group and the chlorine atom.Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “3-chloropropylphosphonic Acid” (3-CPPA), focusing on six unique applications:

Medicinal Chemistry

3-CPPA is used in medicinal chemistry, particularly in the synthesis of biologically active phosphonates, which include antiviral acyclic nucleoside phosphonates (ANPs) like adefovir, tenofovir, and cidofovir, as well as derivatives of non-nucleoside phosphonates .

Material Science

In material science, research has explored the use of 3-CPPA in the development of new materials with specific properties. It has potential as a chelating agent for metal ions and as a precursor for the synthesis of functionalized materials.

Flame Retardants

3-CPPA may be used in the development of flame retardants. Organophosphorus flame retardants, including halogenated organophosphate flame retardants, are used to replace PBDEs due to health concerns .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloropropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAATVSKKHVVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448317 | |

| Record name | Phosphonic acid, (3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloropropylphosphonic Acid | |

CAS RN |

13317-09-4 | |

| Record name | Phosphonic acid, (3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?

A1: 3-chloropropylphosphonic acid, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of 3-chloropropylphosphonic acid. This leads to the substitution of the chlorine atom in the 3-chloropropylphosphonic acid by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.

Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?

A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

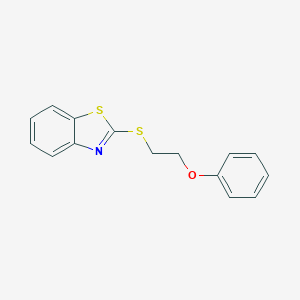

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)

![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)